4-bromo-2-(bromomethyl)benzoic Acid
Description
4-Bromo-2-(bromomethyl)benzoic acid (C₈H₆Br₂O₂, molecular weight 294.94 g/mol) is a brominated aromatic carboxylic acid featuring two distinct substituents: a bromine atom at the para position (C4) and a bromomethyl group (-CH₂Br) at the ortho position (C2). This dual substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry.
The compound’s reactivity is influenced by the electron-withdrawing bromine atoms, which enhance the acidity of the carboxylic acid group and facilitate nucleophilic substitution at the bromomethyl site. These characteristics make it valuable for constructing complex molecules, such as inhibitors and biomaterials, though its stability under basic conditions may be compromised due to rapid polymerization, as observed in related bromomethyl derivatives .
Properties
Molecular Formula |
C8H6Br2O2 |
|---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
4-bromo-2-(bromomethyl)benzoic acid |
InChI |
InChI=1S/C8H6Br2O2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
SUHBUEYECIDAPE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)CBr)C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 4-bromo-2-(bromomethyl)benzoic acid with analogous benzoic acid derivatives, highlighting key structural features and applications:
Medicinal Chemistry
Material Science
- Biomaterials : 4-(Bromomethyl)benzoic acid is grafted onto guar gum to create GG-BA, a biocompatible polymer used in hydrogels and bioadhesives . The additional bromine in this compound might improve mechanical properties or stability in such materials.
Preparation Methods
Reaction Conditions and Optimization
Methyl 4-bromo-2-methylbenzoate undergoes radical bromination using NBS and BPO in tetrachloromethane (CCl₄) at 85°C for 2 hours. The reaction proceeds via a radical chain mechanism, where BPO initiates the formation of bromine radicals that abstract hydrogen from the methyl group, enabling bromine substitution. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 85°C |
| Reaction Time | 2 hours |
| Solvent | Tetrachloromethane (CCl₄) |
| Radical Initiator | Benzoyl Peroxide (BPO, 5 mol%) |
| NBS Equivalents | 1.0 equiv |
This method achieves a 97% yield of methyl 4-bromo-2-(bromomethyl)benzoate, as validated by patent WO2018/68017. The product is isolated via silica gel filtration and solvent evaporation, ensuring minimal purification requirements.
Mechanism of Bromination
The bromination mechanism involves three stages:
- Initiation : BPO decomposes thermally to generate phenyl radicals, which abstract bromine from NBS, producing bromine radicals.
- Propagation : Bromine radicals abstract a hydrogen atom from the methyl group of the substrate, forming a benzyl radical. This reacts with NBS to yield the brominated product and regenerate a bromine radical.
- Termination : Radical recombination halts the chain process.
The use of CCl₄ as a solvent enhances radical stability and suppresses side reactions, such as electrophilic aromatic substitution.
The ester intermediate, methyl 4-bromo-2-(bromomethyl)benzoate, is hydrolyzed to the carboxylic acid under acidic or basic conditions. While specific hydrolysis data are not provided in the cited sources, standard protocols for ester hydrolysis apply:
Alkaline Hydrolysis
Treatment with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol/water at 60–80°C for 4–6 hours typically cleaves the ester bond. Acidification with HCl precipitates the carboxylic acid.
Acidic Hydrolysis
Refluxing with concentrated hydrochloric acid (HCl) in a water-miscible solvent (e.g., dioxane) also achieves hydrolysis, though this method is less common due to potential side reactions with the bromomethyl group.
Alternative Synthetic Routes
While radical bromination is the most efficient method, alternative approaches have been explored:
Direct Bromination of 2-Methyl-4-bromobenzoic Acid
Direct bromination of the methyl group in 2-methyl-4-bromobenzoic acid is theoretically feasible but impractical due to interference from the carboxylic acid. Protonation of NBS by the acidic -COOH group quenches bromine radicals, reducing efficiency.
Experimental Data and Characterization
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-bromo-2-(bromomethyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of a benzoic acid precursor. For example, methyl iodide can be used in a nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in DMF at 20°C for 18 hours), yielding high purity (94% in similar compounds) . Optimization includes controlling stoichiometry, temperature, and solvent polarity. Post-synthesis purification via recrystallization or column chromatography ensures structural integrity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN ISO 374 standard), safety goggles (EN 166), and lab coats .
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep away from oxidizers and strong acids/bases at room temperature .
Q. How should researchers characterize the purity of this compound?
- Methodological Answer :
- Melting Point Analysis : Compare observed melting points (e.g., 181°C for structurally similar brominated benzoic acids) with literature values .
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and bromine integration. Mass spectrometry (LC-MS) validates molecular weight and detects impurities .
- Chromatography : HPLC or TLC with UV detection ensures homogeneity .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software aid in determining the crystal structure of derivatives of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution diffraction data from single crystals. SHELXS/SHELXD solve phase problems via direct methods .
- Refinement : SHELXL refines atomic positions and thermal parameters. For bromine-heavy structures, anisotropic displacement parameters improve accuracy .
- Validation : Check for twinning or disorder using PLATON; resolve contradictions in bond lengths/angles via iterative refinement .
Q. What analytical strategies resolve discrepancies in spectroscopic data (e.g., NMR, MS) during synthesis?
- Methodological Answer :
- Cross-Validation : Confirm NMR peaks with 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For MS, use high-resolution instruments (HRMS) to distinguish isotopic patterns of bromine .
- Impurity Profiling : Compare retention times in HPLC against known byproducts (e.g., debrominated intermediates) .
- Reaction Monitoring : Use in-situ IR to track functional group transformations (e.g., disappearance of -COOH bands during esterification) .
Q. How can this compound serve as a precursor in multi-step organic syntheses?
- Methodological Answer :
- Functionalization : The bromomethyl group undergoes nucleophilic substitution (e.g., with amines to form amides) or elimination to generate reactive intermediates .
- Coupling Reactions : Suzuki-Miyaura cross-coupling using the aryl bromide moiety enables biaryl synthesis .
- Polymer Chemistry : Esterification with PEG derivatives creates photo-labile linkers for drug delivery systems .
Q. What computational methods predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer :
- DFT Calculations : Simulate transition states for bromine substitution to predict regioselectivity (e.g., preferential attack at benzylic vs. aryl bromide sites) .
- Molecular Dynamics : Model solvent effects on reaction kinetics (e.g., DMF vs. THF in SN2 reactions) .
- Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) for drug design applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
